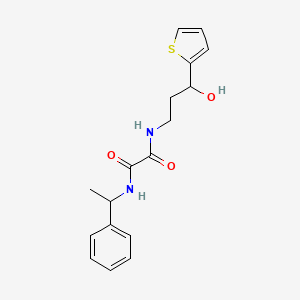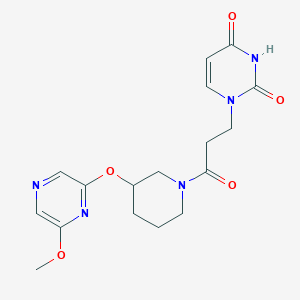
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is an organic compound with potential applications in various scientific fields, including medicinal chemistry and biochemistry. Its complex structure and potential biological activities make it a subject of interest in current research.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as pyrimidine-2,4(1H,3H)-dione and 6-methoxypyrazine.
Reaction Conditions: : The process involves multiple reaction steps, such as alkylation, condensation, and cyclization, under carefully controlled conditions. These might include specific temperature settings, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Catalysts: : Various catalysts, such as Lewis acids or base catalysts, can be employed to facilitate the reaction steps.
Industrial Production Methods: : In industrial settings, the production of this compound would be optimized for scalability, cost-effectiveness, and minimal environmental impact. This might involve the use of continuous flow reactors, automated monitoring systems, and large-scale synthesis techniques.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: : Reduction reactions can yield different reduced forms, depending on the reagents and conditions.
Substitution: : Various substituents can be introduced to the pyrimidine or pyrazine rings via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, methanol, acetonitrile.
Major Products:
科学的研究の応用
This compound has shown promise in a variety of scientific research applications:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Investigated for its potential role as a ligand in biochemical assays and studies.
Medicine: : Explored for therapeutic applications due to its potential activity against certain biological targets.
Industry: : Potentially useful in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through interaction with specific molecular targets. These might include:
Enzymes: : Inhibition or activation of specific enzymes can lead to desired biological outcomes.
Receptors: : Binding to cellular receptors can modulate signal transduction pathways.
Pathways: : Involvement in metabolic or signaling pathways crucial for maintaining cellular functions.
類似化合物との比較
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione has unique features compared to other similar compounds, such as:
Structural Uniqueness: : The presence of both pyrazine and pyrimidine rings.
Functional Groups: : Methoxy and oxo groups that enhance its reactivity and potential biological activity.
Similar Compounds
1-(3-(3-(2-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
1-(3-(3-((6-chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
特性
IUPAC Name |
1-[3-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-26-14-9-18-10-15(20-14)27-12-3-2-6-22(11-12)16(24)5-8-21-7-4-13(23)19-17(21)25/h4,7,9-10,12H,2-3,5-6,8,11H2,1H3,(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCICSFENESBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2564000.png)
![4-Methoxy-1-methyl-5-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2564001.png)
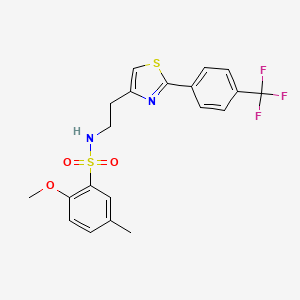
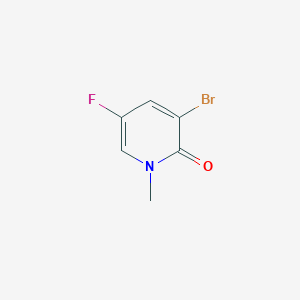
![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)
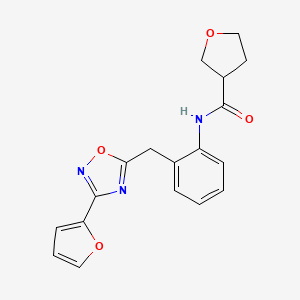

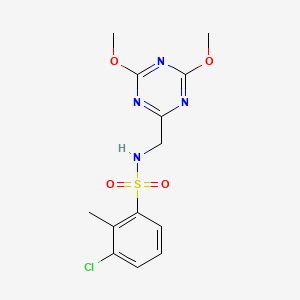

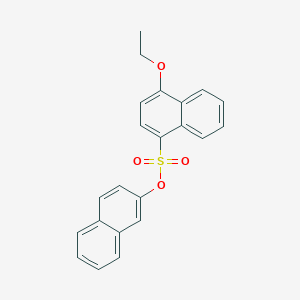
![2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)
![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2564020.png)
